molecular formula C19H20O6 B2707879 2'-Hydroxy-3,4,4',5-tetramethoxychalcone CAS No. 142955-69-9

2'-Hydroxy-3,4,4',5-tetramethoxychalcone

Cat. No. B2707879
CAS RN: 142955-69-9
M. Wt: 344.363
InChI Key: NHIYSMJCFMKYPL-VMPITWQZSA-N
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Description

2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone is a chemical compound with the empirical formula C19H20O6 . It has a molecular weight of 344.36 .


Synthesis Analysis

The synthesis of chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, often involves the Claisen-Schmidt reaction. This reaction involves the condensation of acetophenone with benzaldehyde in the presence of aqueous alkali or sodium ethylate, resulting in the formation of an α,β-unsaturated ketone .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone consists of a central core of a chalcone molecule, which is a type of aromatic ketone. This core is substituted with hydroxy and methoxy groups at various positions .


Chemical Reactions Analysis

Chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, are known to undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as 'halochromy’ . The color change is due to the formation of a carbonium ion at the carbonyl group (>C = O) of the chromogen (ArCOCH = CHAr) as an intermediate, which produces a deeper color during the reaction .

Scientific Research Applications

Chemical Composition

The chemical composition of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone is represented by the empirical formula C19H20O6 and it has a molecular weight of 344.36 . The SMILES string for this compound is COc1ccc (\\C=C\\C (=O)c2cc (OC)c (OC)cc2O)cc1OC .

Anti-Cancer Properties

One of the most significant applications of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone is its potential use in cancer treatment. It has demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis . It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential (∆ψm) .

Autophagy Activation

This compound has shown potential in activating regulated autophagy in luminal A and triple-negative breast cancer cells . Autophagy is a cellular process that removes unnecessary or dysfunctional components, and its activation can lead to the death of cancer cells.

Intrinsic Apoptosis Induction

2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to induce intrinsic apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells, and its induction is a common strategy in cancer treatment.

G0/G1 Phase Cell Cycle Arrest

The compound has been found to induce cell cycle arrest in the G0/G1 phase . This means it can stop the cell cycle in the first gap phase (G1), preventing the cell from entering the synthesis phase (S) where DNA replication occurs. This can prevent the proliferation of cancer cells.

Mitochondrial Outer Membrane Potential Alteration

2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to alter the mitochondrial outer membrane potential (∆ψm) . This can lead to the release of proteins that trigger apoptosis, providing another mechanism by which this compound can kill cancer cells.

Similarity to Curcumin

This compound is a chalcone derivative, similar to curcumin . Curcumin has been found to possess various biological activities such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects . This suggests that 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone may have similar properties and potential applications.

properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIYSMJCFMKYPL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-3,4,4',5-tetramethoxychalcone

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